molecular formula C9H10O2 B2706277 Isochroman-7-ol CAS No. 1391209-22-5

Isochroman-7-ol

Cat. No. B2706277
CAS RN: 1391209-22-5
M. Wt: 150.177
InChI Key: GYGRPMTVIVLWOI-UHFFFAOYSA-N
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Description

Isochroman-7-ol is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17 . It is commonly used in laboratory chemicals .


Synthesis Analysis

The synthesis of Isochroman-7-ol and similar compounds has been studied extensively. The oxa-Pictet–Spengler reaction is a common method for constructing the isochroman motif, which is a key structure in Isochroman-7-ol . This reaction typically involves benzaldehyde derivatives and electron-rich β-phenylethanols . A variant of this reaction starts from an epoxide, rather than an aldehyde, which greatly expands the scope and rate of the reaction . The use of hexafluoroisopropanol (HFIP) as a solvent can facilitate the initial Meinwald rearrangement and expand the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes .


Molecular Structure Analysis

The molecular structure of Isochroman-7-ol consists of nine carbon atoms, ten hydrogen atoms, and two oxygen atoms . The exact mass is 150.068085 .


Chemical Reactions Analysis

Isochroman-7-ol and similar compounds can undergo a variety of chemical reactions. For instance, the products of the oxa-Pictet–Spengler reaction mentioned above could be further derivatised by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

Isochroman-7-ol has a density of 1.2±0.1 g/cm3, a boiling point of 311.6±42.0 °C at 760 mmHg, and a flash point of 153.5±22.1 °C . The vapor pressure is 0.0±0.7 mmHg at 25°C, and the index of refraction is 1.581 .

Scientific Research Applications

1. Heteropolyacid Ionic Liquid Heterogeneously Catalyzed Synthesis Heteropolyacid ionic liquid has been used to catalyze the synthesis of isochromans via oxa-Pictet–Spengler cyclization in dimethyl carbonate . This method is a green, practical, and efficient strategy for the synthesis of isochromans . The catalyst could be recycled eight times without significant loss of activity .

Synthesis of Functionalised Isochromans

Isochroman-7-ol can be synthesized from an epoxide, rather than an aldehyde, which greatly expands the scope and rate of the reaction . The use of hexafluoroisopropanol (HFIP) as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols .

Drug Analogue Synthesis

Due to the high pharmacological relevance of the isochroman motif, the synthesis of drug analogues has been demonstrated . This makes Isochroman-7-ol a valuable compound in the pharmaceutical industry .

Green Chemistry

The use of Isochroman-7-ol in the synthesis of various compounds supports the principles of green chemistry . It contributes to economic development, environmental degradation, resource consumption, and so on .

Organic Transformations

Isochroman-7-ol plays a vital role in organic synthesis as acid–base catalysts . It has been used in organic transformations including condensation, cycloaddition, and coupling reactions .

Synthesis of Polysubstituted Olefins

Isochroman-7-ol has been used in the synthesis of various polysubstituted olefins . This synthesis was catalyzed by [HMTH] 2 H 2 [SiW 12 O 40 ] in a green solvent dimethyl carbonate (DMC) .

Safety And Hazards

According to the safety data sheet, Isochroman-7-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity, oral (Category 4, H302). It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3,4-dihydro-1H-isochromen-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGRPMTVIVLWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1H-2-benzopyran-7-OL

CAS RN

1391209-22-5
Record name 3,4-dihydro-1H-2-benzopyran-7-ol
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